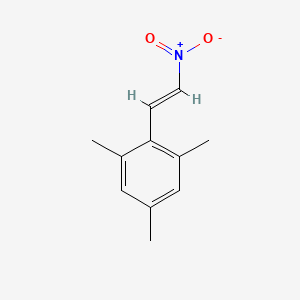![molecular formula C13H22Cl2N2S B13506948 (4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13506948.png)
(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiophene ring and a pyrrolopyridine core, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolopyridine core and the introduction of the thiophene ring. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolopyridine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Applications De Recherche Scientifique
(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring and pyrrolopyridine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine
- (4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride
Uniqueness
The uniqueness of (4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride lies in its specific structural features, such as the combination of a thiophene ring and a pyrrolopyridine core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H22Cl2N2S |
|---|---|
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C13H20N2S.2ClH/c1-10-4-5-12(16-10)9-15-6-2-3-11-7-14-8-13(11)15;;/h4-5,11,13-14H,2-3,6-9H2,1H3;2*1H/t11-,13+;;/m0../s1 |
Clé InChI |
NJXBGCBXOSTCHD-VZCPBZATSA-N |
SMILES isomérique |
CC1=CC=C(S1)CN2CCC[C@@H]3[C@H]2CNC3.Cl.Cl |
SMILES canonique |
CC1=CC=C(S1)CN2CCCC3C2CNC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13506868.png)

![2-[(4-Cyanophenyl)formamido]propanoic acid](/img/structure/B13506876.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13506893.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
![6-Azaspiro[3.5]nonan-8-one](/img/structure/B13506906.png)
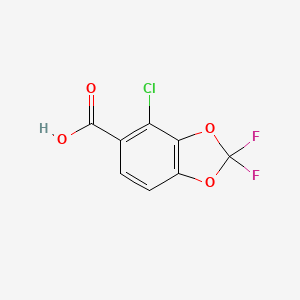
![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B13506918.png)
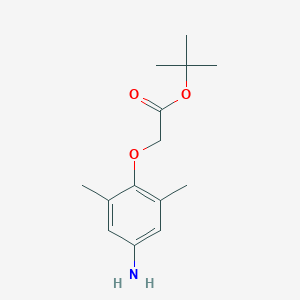
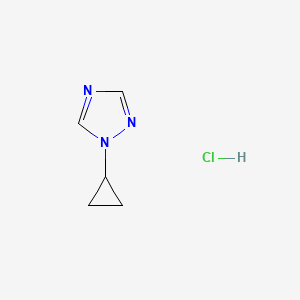
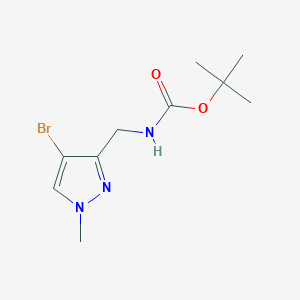
![2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B13506960.png)
![3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride](/img/structure/B13506961.png)
